

Application Note: Quantitative Analysis of **Echinatine N-oxide** using HPLC-MS/MS

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Compound of Interest

Compound Name: *Echinatine N-oxide*

Cat. No.: B15588203

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Introduction

Echinatine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural toxins produced by various plant species, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1] These compounds are of significant concern for food and drug safety due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] The toxicity of pyrrolizidine alkaloids (PAs) and their N-oxides is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates reactive pyrrolic metabolites that can form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage and long-term health risks.[2][4] Given the potential for contamination of herbal products, teas, honey, and other agricultural commodities, robust and sensitive analytical methods for the quantification of individual PANOs like **Echinatine N-oxide** are essential.[2][5] This application note details a validated HPLC-MS/MS method for the sensitive and selective quantification of **Echinatine N-oxide** in complex matrices.

Principle of the Method

This method utilizes a solid-phase extraction (SPE) procedure to isolate and concentrate **Echinatine N-oxide** from the sample matrix. The cleaned-up extract is then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The HPLC separates **Echinatine N-oxide** from other components in the sample, and the MS/MS detector provides highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Application

This method is suitable for the quantitative analysis of **Echinatine N-oxide** in various matrices, including:

- Herbal raw materials and finished products
- Dietary supplements
- Honey and other food products

Experimental Protocols

Sample Preparation and Extraction

This protocol is optimized for the extraction of **Echinatine N-oxide** from dried plant material. Modifications may be required for other matrices.

Materials:

- Homogenized and dried plant material
- Extraction Solution: 0.05 M Sulfuric Acid in water
- Neutralization Solution: 2.5% Ammonia in methanol
- Methanol (HPLC grade)
- Water (HPLC grade)
- Centrifuge tubes (50 mL)
- Ultrasonic bath
- Centrifuge

Procedure:

- Weigh $2.0 \text{ g} \pm 0.1 \text{ g}$ of the homogenized plant material into a 50 mL centrifuge tube.

- Add 20 mL of the Extraction Solution to the sample.
- Ensure the plant material is completely wetted and then sonicate for 15 minutes at room temperature.[\[6\]](#)
- Centrifuge the sample for 10 minutes at 3800 x g.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction (steps 2-5) on the pellet with another 20 mL of Extraction Solution.
- Combine the supernatants from both extractions.
- Neutralize the combined extract to approximately pH 7 by adding the Neutralization Solution dropwise. The pH can be monitored using pH indicator strips.
- Filter the neutralized extract through a 0.45 µm syringe filter into a clean collection vial.

Solid-Phase Extraction (SPE) Cleanup

Materials:

- Strong Cation Exchange (SCX) SPE cartridges (500 mg, 6 mL)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Elution Solution: 2.5% Ammonia in methanol
- SPE vacuum manifold
- Nitrogen evaporator

Procedure:

- Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry.[\[7\]](#)

- Loading: Load the filtered, neutralized extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.
- Drying: Dry the cartridge under vacuum for 5-10 minutes.
- Elution: Elute the retained **Echinatine N-oxide** with 10 mL of the Elution Solution into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)[8]
Mobile Phase A	Water with 0.1% Formic Acid[8]
Mobile Phase B	Methanol with 0.1% Formic Acid[8]
Gradient	0-1 min: 5% B; 1-10 min: 5-80% B; 10-14 min: 80% B; 14-15 min: 80-5% B; 15-16 min: 5% B[8]
Flow Rate	0.3 mL/min[8]
Column Temperature	40 °C[8]
Injection Volume	3 µL[8]

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	150 L/hr
Collision Gas	Argon

MRM Transitions for **Echinatine N-oxide**:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Echinatine N-oxide	316.2	138.1	94.1	25 / 35

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data

The following tables summarize typical performance data for the quantitative analysis of pyrrolizidine alkaloid N-oxides using a validated HPLC-MS/MS method.

Table 1: Linearity and Sensitivity

Compound	Calibration Range (ng/mL)	R ²	LOD (µg/kg)	LOQ (µg/kg)
Intermedine N-oxide/Lycopsamine N-oxide	0.5 - 100	>0.99	0.03 - 0.05	0.1 - 0.2
Senecionine N-oxide	0.5 - 100	>0.99	0.02 - 0.04	0.05 - 0.1
Retrorsine N-oxide	0.5 - 100	>0.99	0.02 - 0.04	0.05 - 0.1

Data adapted from similar PANO analysis.[\[8\]](#)

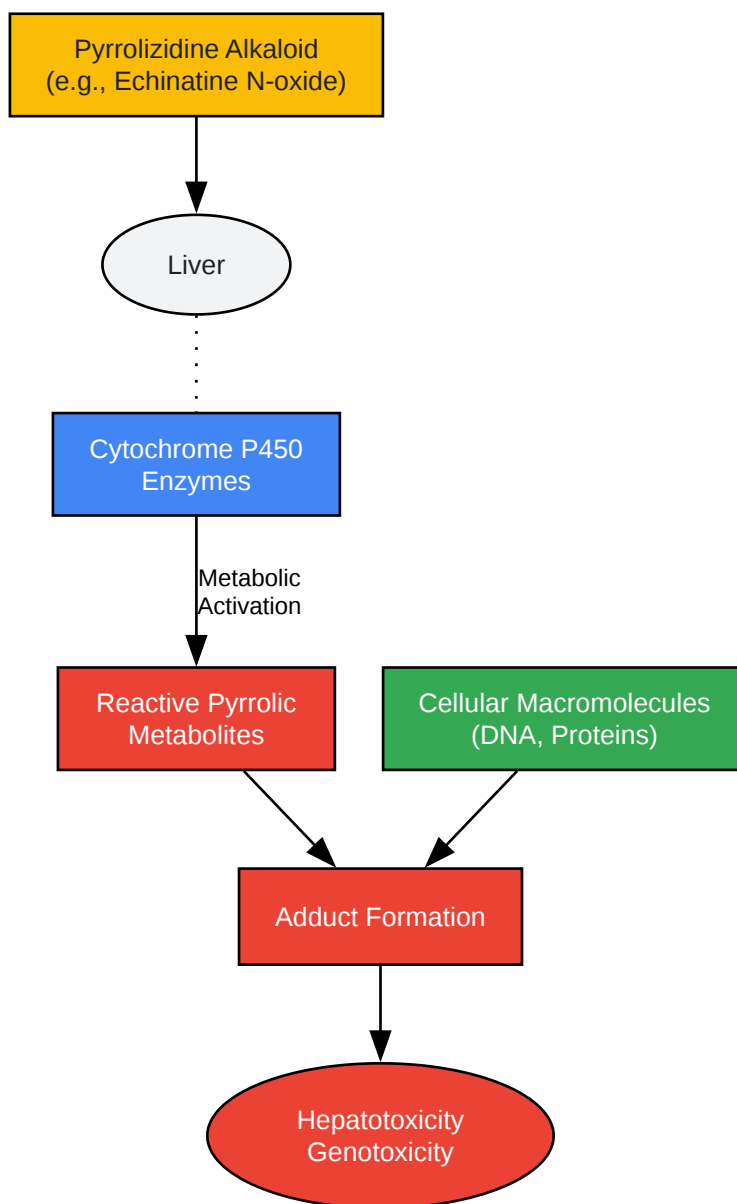
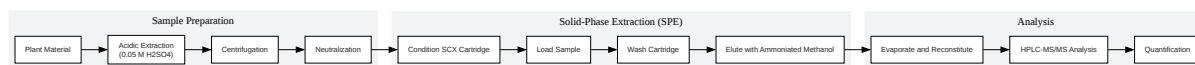
Table 2: Accuracy and Precision

Matrix	Spiked Level (µg/kg)	Recovery (%)	RSD (%) (Intra-day)	RSD (%) (Inter-day)
Honey	1.0	95.2	< 10	< 15
Honey	10.0	98.7	< 8	< 12
Herbal Tea	1.0	92.5	< 12	< 15
Herbal Tea	10.0	96.1	< 9	< 13

Data represents typical recovery and precision for PANOs in complex matrices.[\[5\]](#)[\[8\]](#)

Visualizations

Experimental Workflow



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References

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